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Compound of Interest

Compound Name: Fexagratinib

Cat. No.: B612004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo

administration of Fexagratinib (also known as AZD4547), a potent and selective inhibitor of the

fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1][2][3]

Introduction
Fexagratinib is an orally bioavailable experimental drug that selectively inhibits FGFR1,

FGFR2, and FGFR3.[1][4][5] Its primary mechanism of action involves binding to and inhibiting

these receptors, which can block downstream signaling pathways, leading to the inhibition of

tumor cell proliferation and induction of cell death.[2][4] Dysregulation of the FGFR signaling

pathway is implicated in the pathogenesis of various cancers.[6] Due to its poor water solubility,

careful preparation is required for in vivo administration to ensure consistent bioavailability and

reliable experimental outcomes.[2][7][8][9]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Fexagratinib is presented in Table

1.
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Property Value Reference

IUPAC Name

N-[5-[2-(3,5-

dimethoxyphenyl)ethyl]-1H-

pyrazol-3-yl]-4-[(3R,5S)-3,5-

dimethylpiperazin-1-

yl]benzamide

[1]

Molecular Formula C26H33N5O3 [1]

Molecular Weight 463.57 g/mol [10]

CAS Number 1035270-39-3 [1]

Solubility

DMSO: 93 mg/mL (200.61

mM) Ethanol: 40 mg/mL Water:

Insoluble

[2]

Fexagratinib Signaling Pathway
Fexagratinib targets the FGFR signaling pathway. Upon binding of fibroblast growth factors

(FGFs), the FGFRs dimerize and autophosphorylate, activating downstream signaling

cascades. Key pathways include the RAS-MAPK pathway, which promotes cell proliferation,

and the PI3K-AKT pathway, which is involved in cell survival. Fexagratinib inhibits the initial

phosphorylation of FGFR, thereby blocking these downstream effects.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/Fexagratinib
https://en.wikipedia.org/wiki/Fexagratinib
https://www.axonmedchem.com/1917-azd4547
https://en.wikipedia.org/wiki/Fexagratinib
https://www.selleckchem.com/products/azd4547.html
https://www.benchchem.com/product/b612004?utm_src=pdf-body
https://www.benchchem.com/product/b612004?utm_src=pdf-body
https://www.benchchem.com/product/b612004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Intracellular Space

Nucleus

FGF

FGFR1/2/3

Binds

FRS2

Phosphorylates

PLCγ

Phosphorylates

GRB2

PI3K

SOS

RAS

RAF

MEK

ERK (MAPK)

Gene Transcription
(Proliferation, Survival)

AKT

Fexagratinib

Inhibits

Click to download full resolution via product page

Caption: Fexagratinib inhibits the FGFR signaling pathway.
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Recommended In Vivo Dosing Regimens
Several studies have reported effective oral dosing regimens for Fexagratinib in mouse

xenograft models. The choice of dose and schedule will depend on the specific tumor model

and experimental goals.

Animal Model Tumor Type
Dosing
Regimen

Outcome Reference

Mice
KMS11 (Multiple

Myeloma)

3 mg/kg, twice

daily (BID), oral

53% tumor

growth inhibition
[2]

Mice
KMS11 (Multiple

Myeloma)

6.25 mg/kg,

twice daily (BID),

oral

Complete tumor

stasis
[2]

Mice
KMS11 (Multiple

Myeloma)

12.5 mg/kg, once

daily (QD), oral

Complete tumor

stasis
[2]

Mice
KG1a (AML,

FGFR1-fusion)

12.5 mg/kg, once

daily (QD), oral

65% tumor

growth inhibition
[2]

Experimental Protocols
5.1. Preparation of Fexagratinib Formulation for Oral Administration

Due to its poor water solubility, a specific vehicle is required to prepare Fexagratinib for oral

gavage in animal studies. The following protocol is based on a formulation that has been used

in preclinical studies.[2] It is recommended to prepare the formulation fresh on the day of use.

[3]

Materials:

Fexagratinib powder

Dimethyl sulfoxide (DMSO), fresh

PEG300 (Polyethylene glycol 300)
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Tween 80 (Polysorbate 80)

Deionized distilled water (ddH2O) or sterile saline

Protocol for a 5 mg/mL Clear Solution:

Prepare Stock Solution: Prepare a 125 mg/mL stock solution of Fexagratinib in fresh

DMSO. Ensure the powder is completely dissolved.

Formulation Preparation (for 1 mL):

In a sterile microcentrifuge tube, add 300 µL of PEG300.

Add 40 µL of the 125 mg/mL Fexagratinib stock solution to the PEG300. Mix thoroughly

until the solution is clear.

Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

Add 610 µL of ddH2O to bring the total volume to 1 mL.

Vortex the final solution to ensure it is homogeneous. The final concentration of

Fexagratinib will be 5 mg/mL.

Administration: Administer the freshly prepared solution to the animals via oral gavage at the

desired dosage. The volume to be administered will depend on the animal's weight and the

target dose (mg/kg).

5.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft

model.
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Caption: Workflow for a typical in vivo xenograft study.
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5.3. Pharmacodynamic Analysis

To confirm the biological activity of Fexagratinib in vivo, pharmacodynamic (PD) studies can

be performed on tumor tissues collected at the end of the efficacy study.

Protocol for Western Blot Analysis of FGFR Phosphorylation:

Tissue Lysis: Homogenize excised tumor tissues in RIPA buffer supplemented with protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total

ERK, and a loading control (e.g., β-actin or GAPDH).

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system. A reduction in the ratio of phosphorylated to total protein in the

Fexagratinib-treated groups compared to the vehicle control would indicate target

engagement.

Safety and Handling
Fexagratinib is an experimental compound. Standard laboratory safety procedures should be

followed, including the use of personal protective equipment (PPE) such as gloves, lab coat,

and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

By following these application notes and protocols, researchers can effectively prepare and

utilize Fexagratinib for in vivo studies to investigate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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